2-Ketoglutaric acid-d6
Overview
Description
. This compound plays a crucial role as an intermediate in the Krebs cycle, which is essential for the production of ATP or GTP. Additionally, it serves as a major carbon skeleton for nitrogen-assimilatory reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The process typically involves the use of deuterium-labeled reagents and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2-ketoglutaric acid-d6 involves large-scale chemical synthesis using specialized equipment and controlled reaction environments. The process requires precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ketoglutaric acid-d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Ketoglutaric acid-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in biological and chemical studies. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to assess the metabolism and distribution of therapeutic compounds.
Industry: Applied in the development of biotechnological processes and the production of bio-based chemicals.
Mechanism of Action
The mechanism by which 2-ketoglutaric acid-d6 exerts its effects involves its participation in the Krebs cycle and nitrogen-assimilatory reactions. The compound acts as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production, with an IC50 value of 15 mM.
Molecular Targets and Pathways:
Krebs Cycle: this compound is an intermediate in the Krebs cycle, contributing to the production of ATP or GTP.
Nitrogen-Assimilatory Reactions: It serves as a carbon skeleton for the assimilation of nitrogen into organic compounds.
Comparison with Similar Compounds
2-Ketoglutaric acid-13C5
DL-Ornithine-13C5
Spermidine-(butyl-d8) trihydrochloride
Phenethyl-1-13C-amine
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Properties
IUPAC Name |
dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXRSRHYNQIFN-DTDGFSOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745876 | |
Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-86-7 | |
Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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